molecular formula C12H18O3 B13876958 Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B13876958
M. Wt: 210.27 g/mol
InChI Key: TWLBIJCLHLNTLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexene ring with multiple substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Propan-2-yl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate

Uniqueness

Propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific isopropyl ester group, which imparts distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

propan-2-yl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-7(2)15-12(14)11-8(3)5-10(13)6-9(11)4/h5,7,9,11H,6H2,1-4H3

InChI Key

TWLBIJCLHLNTLZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC(C)C)C

Origin of Product

United States

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